molecular formula C7H5NO5 B156089 Chelidamic acid CAS No. 138-60-3

Chelidamic acid

Cat. No.: B156089
CAS No.: 138-60-3
M. Wt: 183.12 g/mol
InChI Key: XTLJJHGQACAZMS-UHFFFAOYSA-N
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Safety and Hazards

Chelidamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . The primary targets of this compound are these metal ions, which play crucial roles in various biochemical processes.

Mode of Action

This compound interacts with its targets (metal ions) through a process known as chelation . In this process, the this compound forms multiple bonds with a single metal ion, effectively “wrapping” the ion and altering its chemical behavior. The protonation of this compound involves three successive steps, with the order of successive protonation sites being the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .

Biochemical Pathways

This compound affects several biochemical pathways due to its ability to chelate metal ions. For instance, gallium (III) complexes with this compound have demonstrated cytotoxic effects and anti-proliferative activity on human breast cancer cells . Additionally, oral administration of vanadium (V) complexes with this compound effectively lowered both the hyperglycemia and hyperlipidemia of diabetes . This compound was also proved the most potent inhibitor of glutamate decarboxylase .

Pharmacokinetics

The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it targets. For example, in the case of gallium (III) complexes, the result is cytotoxic effects and anti-proliferative activity on human breast cancer cells . In the case of vanadium (V) complexes, the result is a reduction in hyperglycemia and hyperlipidemia of diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the protonation states of this compound . Additionally, the presence of different metal ions in the environment can influence which ions this compound is able to chelate and thus affect its biological activity .

Biochemical Analysis

Preparation Methods

Chelidamic acid can be synthesized through various methods. One common synthetic route involves the preparation from diethyl oxalate and acetone . The reaction conditions typically include the use of a solvent such as methanol, and the process involves heating and subsequent crystallization. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Chelidamic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids and bases for protonation and metal salts for chelation. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJJHGQACAZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160451
Record name Chelidamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-60-3, 499-51-4
Record name Chelidamic acid
Source CAS Common Chemistry
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Record name Chelidamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHELIDAMIC ACID
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Record name Chelidamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid
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Record name 4-Hydroxypyridine-2,6-dicarboxylic acid
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Record name CHELIDAMIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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